2-(4-bromo-5-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-bromo-5-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a brominated naphthalene core with ethyl and tetrahydronaphthalenyl substituents, along with a dioxaborolane moiety, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the naphthalene ring.
Ethylation: Addition of the ethyl group to the naphthalene core.
Formation of the Dioxaborolane Ring: This step involves the reaction of the brominated and ethylated naphthalene with a boronic acid derivative under specific conditions to form the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-5-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
2-(4-bromo-5-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The bromine atom and dioxaborolane moiety play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-5-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-bromo-5-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl pivalate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H26BBrO2 |
---|---|
Molecular Weight |
365.1 g/mol |
IUPAC Name |
2-(4-bromo-5-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H26BBrO2/c1-6-12-8-7-9-13-10-14(11-15(20)16(12)13)19-21-17(2,3)18(4,5)22-19/h10-12H,6-9H2,1-5H3 |
InChI Key |
DOASOWCVDHFTNJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(CCC3)CC)C(=C2)Br |
Origin of Product |
United States |
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